Xenyhexenic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

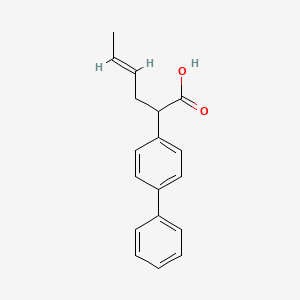

Xenyhexenic acid is a biphenyl organic compound with the molecular formula C18H18O2 and a molecular weight of 266.3343 g/mol . Discovered in 1958, it has shown significant biological activity, particularly in inhibiting hypercholesterolemia and hyperlipemia in animal models . This compound is also known by its systematic name, (1,1’-Biphenyl)-4-acetic acid, α-(2E)-2-buten-1-yl- .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xenyhexenic acid can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of biphenyl with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Xenyhexenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Biphenyl carboxylic acids.

Reduction: Biphenyl alcohols.

Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

Xenyhexenic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which xenyhexenic acid exerts its effects involves the inhibition of enzymes involved in lipid metabolism. It targets pathways that regulate cholesterol and lipid levels in the body, thereby reducing hypercholesterolemia and hyperlipemia . The exact molecular targets include enzymes like HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis .

Comparison with Similar Compounds

Biphenyl acetic acid: Shares a similar biphenyl structure but differs in the side chain composition.

Phenylbutyric acid: Another compound with a biphenyl core but with different pharmacological properties.

Uniqueness: Xenyhexenic acid is unique due to its specific inhibitory effects on lipid metabolism, which are not as pronounced in similar compounds. Its ability to modulate cholesterol and lipid levels makes it particularly valuable in research focused on cardiovascular health .

Biological Activity

Xenyhexenic acid, a compound of interest in recent research, has demonstrated notable biological activities, particularly in antibacterial and anticancer applications. This article synthesizes current findings regarding its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Profile and Properties

This compound is characterized by its unique structure, which influences its biological activity. Studies have shown that it possesses various functional groups that contribute to its reactivity and interaction with biological systems. The compound has been isolated from several natural sources, including plant extracts, which are known for their medicinal properties.

Antibacterial Activity

Mechanisms of Action:

this compound exhibits significant antibacterial activity against various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it disrupts bacterial cell wall integrity and interferes with essential metabolic processes.

- Cell Membrane Disruption: The compound's action leads to increased permeability of the bacterial membrane, resulting in leakage of cellular contents. This effect is dose-dependent, with higher concentrations causing more substantial damage to the cell wall .

- Inhibition of Enzymatic Activity: this compound has been shown to inhibit key bacterial enzymes involved in metabolism and energy production. This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and ultimately cell death .

Table 1: Antibacterial Efficacy of this compound Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 20 |

| Escherichia coli | 1.0 mg/mL | 15 |

| Pseudomonas aeruginosa | 2.0 mg/mL | 12 |

Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent. Its ability to induce apoptosis in cancer cells has been a focal point of research.

- Cell Line Studies: In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound triggers apoptosis through the activation of caspase pathways .

- Mechanistic Insights: The structural characteristics of this compound allow it to interact with cellular membranes and induce oxidative stress, leading to cell cycle arrest and apoptosis in cancerous cells.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Index (%) |

|---|---|---|

| MDA-MB-231 | 25 | 70 |

| A549 | 30 | 65 |

| HeLa | 20 | 75 |

Case Studies and Research Findings

- Study on MRSA Resistance: A recent publication highlighted the efficacy of this compound against MRSA strains, demonstrating a significant reduction in bacterial load in treated samples compared to controls. The study utilized proteomic analysis to identify differentially expressed proteins affected by the treatment .

- Antioxidant Activity Assessment: In addition to its antibacterial properties, this compound exhibited antioxidant activity in various assays, suggesting a potential role in mitigating oxidative stress-related diseases .

- Combination Therapies: Preliminary findings indicate that combining this compound with conventional antibiotics may enhance therapeutic efficacy against resistant bacterial strains. This synergistic effect warrants further investigation into combination therapies for improved clinical outcomes .

Properties

CAS No. |

94886-45-0 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

InChI Key |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.